4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid - 826995-60-2

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Catalog Number: EVT-1665699
CAS Number: 826995-60-2
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Bromination: Starting from 6-fluorobenzo[b]thiophene-2-carboxylic acid, the first step involves bromination at the 4-position of the benzothiophene ring. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane [].
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst [].
  • Amide Formation: The carboxylic acid can also be converted to an amide through reaction with an amine, typically using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) [].
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. These reactions allow for the introduction of various substituents at the 4-position, providing a versatile platform for structural diversity [, ].
Applications
  • Drug Discovery: Derivatives of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid have been explored as potential therapeutic agents. For instance, benzothiophene carboxylate derivatives have been investigated as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in branched-chain amino acid metabolism []. Inhibition of BDK could be useful in treating metabolic diseases characterized by elevated branched-chain amino acid levels like maple syrup urine disease, obesity, and type 2 diabetes.
  • Material Science: The unique structural features of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid make it a valuable building block for the synthesis of advanced materials. For example, tetrachlorinated tetraazaperopyrenes (TAPPs) derived from substituted benzo[b]thiophene-2-carboxylic acids have been investigated as highly fluorescent dyes and semiconductors for air-stable organic n-channel transistors and complementary circuits [].

3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)

  • Compound Description: 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. It exhibits excellent pharmacokinetics and metabolic stability, significantly better than (S)-α-cholorophenylproprionate ((S)-CPP), another known BDK inhibitor. BT2 binds to the same site in BDK as (S)-CPP, triggering helix movements in the N-terminal domain and leading to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This dissociation is accompanied by an accelerated degradation of the released kinase in vivo. BT2 effectively increases residual BCKDC activity in cultured cells and primary hepatocytes, and administration of BT2 in mice results in nearly complete dephosphorylation and maximal activation of BCKDC in various organs, leading to a reduction in plasma branched-chain amino acid concentrations.
  • Relevance: 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is structurally related to 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid by sharing the core benzo[b]thiophene-2-carboxylic acid scaffold. Both compounds differ in their halogenation pattern, with BT2 having chlorine atoms at the 3 and 6 positions while the target compound possesses a bromine atom at the 4 position and a fluorine atom at the 6 position.

3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)

  • Compound Description: 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) is an analog of BT2 and also acts as a BDK inhibitor. Similar to BT2, it demonstrated the ability to increase residual BCKDC activity in cultured cells and primary hepatocytes from patients with maple syrup urine disease and a mouse model of the disease.
  • Relevance: 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) is closely related to 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, sharing the same benzo[b]thiophene-2-carboxylic acid core and a fluorine atom at the 6 position. The difference lies in the presence of a chlorine atom at the 3 position in BT2F, compared to a bromine atom at the 4 position in the target compound.

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3)

  • Compound Description: N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) is a prodrug of BT2 designed for improved delivery. Like its parent compound, BT3 demonstrated the ability to increase residual BCKDC activity in cultured cells and primary hepatocytes from patients with maple syrup urine disease and a mouse model of the disease.
  • Relevance: N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) is structurally derived from 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid through its parent compound, BT2. It retains the core benzo[b]thiophene-2-carboxylic acid structure but differs in halogenation pattern (chlorine atoms at the 3 and 6 positions) and possesses a carboxamide linker connected to an oxadiazole ring.

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210)

  • Compound Description: 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) is a potent agonist of G Protein-Coupled Receptor 35 (GPR35), exhibiting an EC50 of 63.7 ± 4.1 nM. Its agonist activity was confirmed to be specific to GPR35 through various assays, including dynamic mass redistribution (DMR) antagonist assays, GPR35 knockdown with interference RNA, receptor internalization assays, and Tango β-arrestin translocation assays.
  • Relevance: Although 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) possesses a thieno[3,2-b]thiophene core instead of the benzo[b]thiophene system present in 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, it is structurally related through the shared presence of a bromo substituent at the 6-position and a carboxylic acid group at the 2-position of their respective heterocyclic cores.

2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120)

  • Compound Description: 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120) is a potent GPR35 agonist identified through dynamic mass redistribution (DMR) screening in a native HT-29 cell line. It exhibits an EC50 of 32.5 ± 1.7 nM, demonstrating greater potency than zaprinast, a known GPR35 agonist. Similar to YE210, its GPR35-specific agonist activity was confirmed through DMR antagonist assays, GPR35 knockdown experiments, receptor internalization assays, and Tango β-arrestin translocation assays.
  • Relevance: While 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120) belongs to a distinct chemical class compared to 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, both compounds are categorized as GPR35 agonists, highlighting their shared pharmacological activity despite structural differences.

Properties

CAS Number

826995-60-2

Product Name

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H4BrFO2S

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)

InChI Key

PXGFZIQMCBVBMJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.